molecular formula C17H17N2NaO7S2 B15289650 7alpha-Methoxycephalotin Monosodium Salt

7alpha-Methoxycephalotin Monosodium Salt

Cat. No.: B15289650
M. Wt: 448.5 g/mol
InChI Key: NZZSIUCUSTZRDH-PPPUBMIESA-M
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Description

7alpha-Methoxycephalotin Monosodium Salt is a chemical compound with the molecular formula C17H19N2NaO7S2 and a molecular weight of 450.46 . It is a derivative of cephalotin, a first-generation cephalosporin antibiotic. This compound is known for its enhanced stability and efficacy compared to its parent compound.

Preparation Methods

The synthesis of 7alpha-Methoxycephalotin Monosodium Salt involves several steps, starting from cephalotin. The key synthetic route includes the methoxylation of the 7alpha position of cephalotin. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

7alpha-Methoxycephalotin Monosodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7alpha-Methoxycephalotin Monosodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7alpha-Methoxycephalotin Monosodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

7alpha-Methoxycephalotin Monosodium Salt is unique due to its methoxy group at the 7alpha position, which enhances its stability and resistance to beta-lactamase enzymes. Similar compounds include:

Properties

Molecular Formula

C17H17N2NaO7S2

Molecular Weight

448.5 g/mol

IUPAC Name

sodium;(6R,7S)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H18N2O7S2.Na/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11;/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23);/q;+1/p-1/t16-,17+;/m1./s1

InChI Key

NZZSIUCUSTZRDH-PPPUBMIESA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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